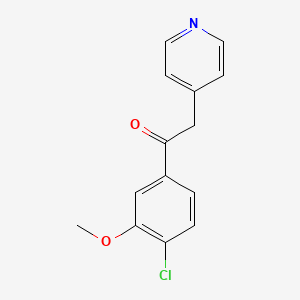
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and 4-pyridylacetic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-methoxyphenyl)-ethanone: Similar structure but lacks the pyridinyl group.
4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone group.
1-(4-Chloro-3-methoxyphenyl)-2-pyridinyl-ethanol: Similar structure but with an alcohol group instead of the ethanone group.
Uniqueness: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the presence of both the chloro-substituted methoxyphenyl group and the pyridinyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H12ClNO2 |
|---|---|
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
1-(4-chloro-3-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-9-11(2-3-12(14)15)13(17)8-10-4-6-16-7-5-10/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
BAZVCUKGXCALRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)CC2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-mercaptoethyl]-N'-methylurea](/img/structure/B8758168.png)

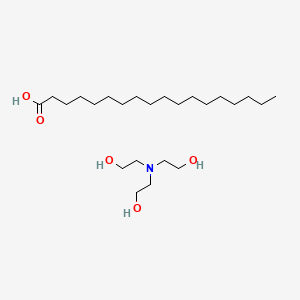
![Benzyl 2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B8758202.png)
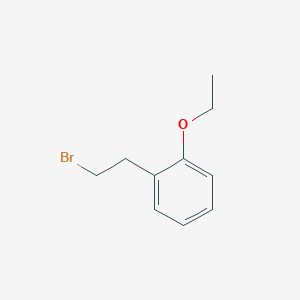

![3-benzyl-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B8758224.png)
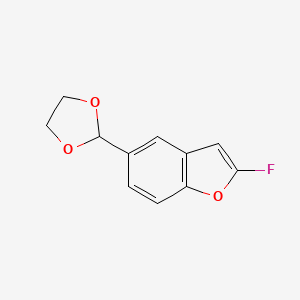



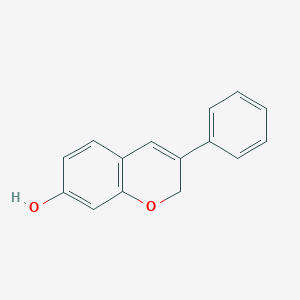
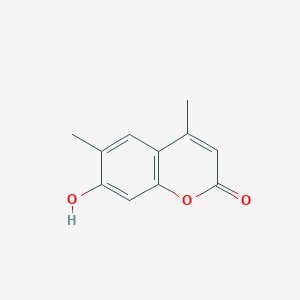
![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8758290.png)
